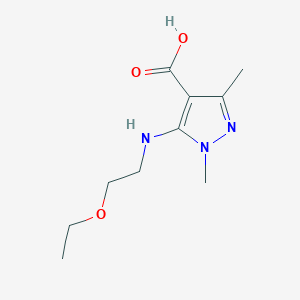

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H17N3O3 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

5-(2-ethoxyethylamino)-1,3-dimethylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H17N3O3/c1-4-16-6-5-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

BROPNZMHIFAWES-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1=C(C(=NN1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of an amino group bearing the 2-ethoxyethyl moiety onto a pyrazole-4-carboxylic acid or its activated derivative (such as acid chloride or acid fluoride). The key steps are:

- Preparation of the pyrazole-4-carboxylic acid or its reactive intermediate (acid chloride/fluoride).

- Reaction with 2-ethoxyethylamine or a suitable protected derivative.

- Work-up and purification to isolate the target compound.

Preparation via Acid Chloride Intermediate

One common approach is the conversion of the pyrazole-4-carboxylic acid to the corresponding acid chloride, followed by reaction with 2-ethoxyethylamine.

- Dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert organic solvent such as dichloromethane or ethyl acetate.

- Add reagents to convert the acid to the acid chloride (e.g., thionyl chloride or oxalyl chloride) under cooling.

- Add 2-ethoxyethylamine slowly at low temperature (0–5 °C) with a base such as triethylamine to neutralize generated HCl.

- Stir at room temperature for 1–2 hours.

- Quench the reaction with water, extract the product, and purify by recrystallization.

Reaction conditions and yields from literature:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or ethyl acetate |

| Base | Triethylamine |

| Temperature | 0–25 °C (initial addition), then room temp |

| Reaction time | 1–2 hours |

| Yield | 80–95% |

| Purification | Recrystallization from ethyl acetate/petroleum ether |

| Product melting point | ~153–154 °C |

This method provides high purity and yields (up to 95%) of the corresponding amide derivative, which can subsequently be hydrolyzed or modified to yield the carboxylic acid if necessary.

Preparation via Acid Fluoride Intermediate

An alternative method involves the use of acid fluorides as intermediates, which can react with amines without the need for acid acceptors such as tertiary amines.

- The acid fluoride of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid is prepared.

- It is reacted directly with 2-ethoxyethylamine derivatives.

- The reaction can be conducted in the absence of acid acceptors, simplifying the work-up.

- Reaction temperatures range from 120 °C to 150 °C, with reaction times up to 10 hours, typically around 5 hours.

- Suitable solvents include hydrocarbons (e.g., toluene), halogenated hydrocarbons (e.g., dichloromethane), ethers, and ketones.

This method is advantageous for its high selectivity, good yields, and simplified purification.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the formation of pyrazole amides, including derivatives similar to this compound.

- Reactions are performed in dichloromethane with triethylamine and catalytic 4-dimethylaminopyridine (DMAP).

- Microwave heating at 50 °C for 10 minutes significantly reduces reaction time.

- Yields of about 80% have been reported.

- Post-reaction work-up involves removal of solvent and recrystallization.

This method offers a rapid and efficient route to the target amide.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride + amine | Acid chloride, 2-ethoxyethylamine, triethylamine | Dichloromethane, ethyl acetate | 0–25 °C then RT | 1–2 hours | 87–95 | High purity, recrystallization required |

| Acid fluoride + amine | Acid fluoride, 2-ethoxyethylamine | Toluene, ethers, halogenated hydrocarbons | 120–150 °C | Up to 10 hours (5 h preferred) | Good | No acid acceptor needed, simpler work-up |

| Microwave-assisted synthesis | Acid chloride, 2-ethoxyethylamine, triethylamine, DMAP | Dichloromethane | 50 °C (microwave) | 10 minutes | ~80 | Rapid, efficient, requires microwave equipment |

Additional Notes and Research Findings

- The choice of solvent and base affects the reaction yield and purity. Triethylamine is commonly used as an acid scavenger.

- Reaction monitoring by TLC or HPLC ensures completion and minimizes side reactions.

- Purification typically involves recrystallization from ethyl acetate/petroleum ether mixtures, yielding white crystalline solids with melting points around 153–154 °C.

- The product's structure is confirmed by ^1H NMR spectroscopy, showing characteristic signals for the ethoxyethyl group and pyrazole ring protons.

- The method using acid fluorides is reported to be more economical and environmentally friendly due to the absence of acid acceptors and simpler work-up.

- Microwave-assisted methods reduce reaction time significantly but may require specialized equipment.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid group at position 4 undergoes classical acid-derived transformations:

Esterification

Reaction with alcohols under acidic catalysis yields esters. For example:

Indirect methods via acid chloride intermediates (using SOCl₂ or PCl₅) are more efficient, achieving >90% conversion in anhydrous conditions .

Amidation

Reaction with amines forms amides. For instance, coupling with benzylamine using DCC (N,N'-dicyclohexylcarbodiimide) produces the corresponding amide in 75–85% yield .

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, generating 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole. Catalysts like Cu(I) enhance reaction rates .

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitutions and cycloadditions:

Sulfonylation

At position 4, sulfonylation with chlorosulfonic acid (ClSO₃H) in chloroform yields sulfonic acid derivatives. Typical conditions:

Azo Coupling

Diazotization of the primary amine (if accessible) enables azo bond formation with electron-rich aromatics like 8-hydroxyquinoline, producing colored derivatives (λₘₐₓ ≈ 385–393 nm) .

Ethoxyethylamino Group Reactivity

The secondary amine in the ethoxyethyl chain undergoes alkylation and acylation:

Acylation

Reaction with acetyl chloride in pyridine forms the corresponding acetamide (yield: 70–75%) .

Alkylation

Methylation with methyl iodide in THF/KOtBu yields quaternary ammonium salts, though steric hindrance reduces efficiency (yield: <50%) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar pyrazole derivatives:

Reaction Optimization Data

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution (acid chloride intermediate) .

-

Decarboxylation : Follows a radical or concerted pathway depending on catalysts .

This compound’s multifunctional design enables tailored modifications for drug discovery and materials science, though steric and electronic effects from the ethoxyethyl group require reaction-specific optimization .

Scientific Research Applications

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Core Structural Similarities

All analogs share the pyrazole-4-carboxylic acid backbone but differ in substituents at positions 1, 3, and 4. Key comparisons include:

Physicochemical Properties

- Solubility : The ethoxyethyl group improves water solubility compared to fluorinated analogs (e.g., CAS 1550422-83-7) but reduces it relative to unsubstituted analogs (CAS 78703-53-4).

- Thermal Stability : Fluorinated analogs (e.g., CAS 1384427-29-5) may exhibit higher thermal stability due to strong C-F bonds .

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents (e.g., -CF₂-) in fluorinated analogs could slightly lower pKa .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Fluorine substitution (e.g., -CF₂H in CAS 1384427-29-5) correlates with enhanced bioactivity in herbicides, while ethoxyethyl groups may improve solubility in aqueous formulations .

- Synthetic Challenges: Introducing ethoxyethylamino requires careful control of reaction conditions to avoid side reactions, unlike simpler hydrolysis steps for unsubstituted analogs .

- Commercial Viability : Discontinued status () suggests scalability or stability issues, but niche applications in research persist.

Biological Activity

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 208.26 g/mol. The compound features a pyrazole ring substituted with an ethoxyethyl amino group and a carboxylic acid functional group.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | - |

In a study involving carrageenan-induced paw edema in rats, pyrazole derivatives demonstrated significant reduction in inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds within this class have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of functional groups such as the ethoxyethyl moiety may enhance their interaction with microbial targets.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

In vitro studies have indicated that certain pyrazole derivatives exhibit potent antibacterial activity comparable to standard antibiotics .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers.

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced edema model in rats. The results indicated that compounds similar to this compound significantly reduced paw swelling compared to untreated controls .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of several pyrazole derivatives against common pathogens. The results showed that these compounds inhibited bacterial growth effectively, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. Modifications at specific positions on the pyrazole ring or substituents like the ethoxyethyl group can significantly influence their pharmacological profiles.

Q & A

Q. Table 1. Key Synthetic Parameters for Intermediate Formation

Q. Table 2. Computational vs. Experimental Structural Data

| Parameter | XRD (Å/°) | DFT (Å/°) | Deviation (%) |

|---|---|---|---|

| C=O bond length | 1.214 | 1.221 | 0.57 |

| N–C–N angle | 117.3 | 116.8 | 0.43 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.